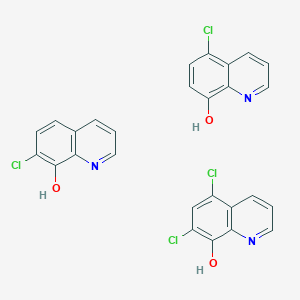Halquinols

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antimicrobial Properties:
Halquinol is a broad-spectrum antimicrobial agent exhibiting antibacterial, antifungal, and antiprotozoal properties. This has made it a subject of research into its potential applications in various fields. Studies have investigated its effectiveness against a range of pathogens, including:
- Bacteria: Escherichia coli, Salmonella spp. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]
- Fungi: Aspergillus spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]
- Protozoa: Eimeria spp. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]
Other Areas of Research:
Beyond its antimicrobial properties, halquinol has been explored in other scientific research areas, including:
- Impact on gut health: Studies have investigated the effects of halquinol on gut morphology, nutrient absorption, and gut microbiota composition in poultry. [Source: Animals | Free Full-Text | Comparative Efficacy of Selected Phytobiotics with Halquinol and Tetracycline on Gut Morphology, Ileal Digestibility, Cecal Microbiota Composition and Growth Performance in Broiler Chickens - MDPI ]
- Environmental fate and residues: Research has been conducted to understand the environmental persistence and potential residues of halquinol in animal products and the environment. [Source: Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry | Applied Biological Chemistry | Full Text ]
Halquinols are a group of synthetic organic compounds known for their antimicrobial properties, primarily used in veterinary medicine. The most notable member of this group is 5,7-dichloro-8-hydroxyquinoline, commonly referred to as Halquinol. This compound is utilized as a feed additive and therapeutic agent in livestock and poultry to prevent and control infections caused by bacteria and parasites. Its chemical structure, characterized by a quinoline moiety, contributes significantly to its antibacterial and antifungal efficacy, making it a valuable tool for maintaining animal health and productivity .
Halquinol has raised safety concerns due to potential residues in animal products meant for human consumption []. Studies suggest that residues might persist even after withdrawal periods, posing a risk of antibiotic resistance in humans. Additionally, some research indicates potential genotoxicity (ability to damage DNA) associated with Halquinol.
- Toxicity: Studies suggest moderate to high acute toxicity in some animal models [].
- Flammability: No data available on flammability.
- Reactivity: No data available on specific reactivity hazards.
Due to safety concerns, the use of Halquinol in food-producing animals is banned in many countries, including Australia and the European Union [].
Moreover, Halquinol can undergo various chemical transformations, such as chlorination, leading to the formation of different chlorinated derivatives like 5-chloro-8-hydroxyquinoline and 7-chloro-8-hydroxyquinoline. These derivatives retain similar antimicrobial properties but may exhibit variations in potency and spectrum of activity against specific pathogens .
Halquinol's biological activity is primarily attributed to its broad-spectrum antimicrobial properties. It is effective against a variety of pathogens, including bacteria and fungi, which makes it particularly useful in veterinary applications. The compound has been shown to be effective in preventing enteric infections that can adversely affect livestock growth performance. Additionally, Halquinol promotes gut health by reducing pathogenic organisms in the gastrointestinal tract, thereby enhancing nutrient absorption .
The synthesis of Halquinol typically involves the chlorination of 8-hydroxyquinoline. A common method includes reacting 8-hydroxyquinoline with sulfuryl chloride in glacial acetic acid at elevated temperatures (around 50°C). This reaction produces a mixture of chlorinated derivatives, which can then be purified to isolate Halquinol .
The general reaction can be summarized as follows:
After synthesis, the product is subjected to various purification techniques to ensure the desired compound's quality and concentration.
Halquinol is primarily applied in veterinary medicine as an antimicrobial agent. Its main applications include:
- Feed Additive: Used to promote growth and prevent infections in livestock.
- Therapeutic Agent: Employed in treating gastrointestinal infections in poultry and pigs.
- Gut Health Improvement: Helps maintain a healthy gut microbiota by suppressing harmful pathogens .
Despite its efficacy, regulatory bodies have raised concerns regarding its safety for use in food-producing animals due to potential toxicological effects.
Halquinol shares structural similarities with several other compounds within the hydroxyl-quinoline class. Notable similar compounds include:
- 5-chloro-8-hydroxyquinoline
- 7-chloro-8-hydroxyquinoline
- 5,7-dichloro-8-hydroxyquinoline
Comparison TableCompound Name Chemical Structure Unique Properties Halquinol 5,7-dichloro-8-hydroxyquinoline Broad-spectrum antimicrobial; used as a feed additive 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline Less potent than Halquinol; specific antibacterial activity 7-chloro-8-hydroxyquinoline 7-chloro-8-hydroxyquinoline Similar antimicrobial properties; less commonly used
| Compound Name | Chemical Structure | Unique Properties |
|---|---|---|
| Halquinol | 5,7-dichloro-8-hydroxyquinoline | Broad-spectrum antimicrobial; used as a feed additive |
| 5-chloro-8-hydroxyquinoline | 5-chloro-8-hydroxyquinoline | Less potent than Halquinol; specific antibacterial activity |
| 7-chloro-8-hydroxyquinoline | 7-chloro-8-hydroxyquinoline | Similar antimicrobial properties; less commonly used |
Halquinol stands out due to its comprehensive efficacy against a wide range of pathogens while promoting gut health in livestock. Its regulatory status continues to evolve as safety concerns are addressed through ongoing research and assessment .








